![molecular formula C19H18BrN3O2S B4777200 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B4777200.png)
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide
Overview
Description
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide is a heterocyclic compound that belongs to the oxadiazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide typically involves the following steps :
Formation of 5-benzyl-1,3,4-oxadiazole-2-thiol: This intermediate is synthesized by reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The reaction mixture is then basified with potassium hydroxide to yield the desired oxadiazole derivative.
Acylation: The amino group of the oxadiazole derivative is acylated using acid chlorides such as chloroacetyl chloride to form the acylated compound.
Coupling Reaction: The acylated compound is then coupled with 4-bromo-2,6-dimethylaniline under appropriate conditions to yield the final product.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring
Reduction: Reduced forms of the oxadiazole ring
Substitution: Substituted derivatives at the bromine position
Scientific Research Applications
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide has been studied for various scientific research applications :
Medicinal Chemistry: The compound exhibits potential antibacterial, antifungal, and anticancer activities. It has been evaluated for its ability to inhibit bacterial growth and cancer cell proliferation.
Agriculture: The compound has shown promise as a pesticide and herbicide due to its ability to inhibit the growth of harmful organisms.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit key enzymes involved in bacterial and cancer cell metabolism, leading to cell death.
Disrupting Cell Membranes: The compound can interact with and disrupt the integrity of cell membranes, causing cell lysis.
Interfering with DNA Replication: The compound can bind to DNA and interfere with its replication, preventing cell proliferation.
Comparison with Similar Compounds
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide can be compared with other oxadiazole derivatives :
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-thiol: Similar in structure but lacks the acetamide group.
5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine: Contains a nitro group instead of a benzyl group.
2-(2-amino-1,3-thiazol-4-yl)methyl-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring instead of a benzyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-12-8-15(20)9-13(2)18(12)21-16(24)11-26-19-23-22-17(25-19)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSDCEZPKLTKJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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